Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-12-13(2)25-16-17(21-19(25)24(12)14-8-6-5-7-9-14)22(3)20(28)23(18(16)27)11-10-15(26)29-4/h14H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVRIEVCIQBRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCC(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
This compound is a synthetic compound that belongs to a class of biologically active molecules known as purines and imidazoles. These types of compounds are often studied for their potential therapeutic applications due to their diverse biological activities.
Biological Activities
- Antitumor Activity : Many purine derivatives exhibit antitumor properties. Compounds containing imidazole rings have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
- Antiviral Properties : Some imidazole-containing compounds have demonstrated antiviral activity against a range of viruses by interfering with viral replication processes. This is particularly relevant in the context of developing treatments for viral infections.
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of specific enzymes involved in nucleotide metabolism or other biochemical pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Cytotoxicity : Research indicates that some derivatives can induce cytotoxic effects in various cell lines. The mechanism often involves oxidative stress or disruption of cellular signaling pathways.
Case Studies
-
Study on Antitumor Activity :
- A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various purine derivatives. It was found that modifications at specific positions significantly enhanced their antitumor efficacy against human cancer cell lines.
-
Antiviral Activity Analysis :
- Another research article highlighted the antiviral properties of imidazole derivatives against HIV. The study demonstrated that certain modifications improved the selectivity index and reduced cytotoxicity while maintaining antiviral potency.
Data Tables
| Activity Type | Compound Example | Mechanism | Reference |
|---|---|---|---|
| Antitumor | Various Purines | Induction of apoptosis | Smith et al., 2020 |
| Antiviral | Imidazole Derivatives | Inhibition of viral replication | Johnson et al., 2021 |
| Enzyme Inhibition | Methyl Derivatives | Competitive inhibition of enzyme activity | Wang et al., 2019 |
| Cytotoxicity | Cyclohexyl Compounds | Induction of oxidative stress | Lee et al., 2022 |
Comparison with Similar Compounds
Structural Comparison
The target compound’s purinoimidazol core distinguishes it from other imidazole derivatives. Key structural differences include:
Key Observations :
- The purinoimidazol core in the target compound introduces steric hindrance and electronic effects distinct from oxazole or benzoimidazole derivatives.
- The cyclohexyl group enhances lipophilicity compared to aromatic substituents (e.g., phenyl in Compound 5 ).
- The dioxo group may influence hydrogen-bonding interactions, contrasting with nitro (Compound 12 ) or tetrazolyl (Compound 32 ) functionalities.
Key Observations :
- The target compound’s synthesis may require specialized conditions due to the purinoimidazol core’s sensitivity.
- High-yielding methods (e.g., 79–88% in Compounds 12 and 32 ) suggest esterification and heterocyclic coupling are robust steps.
Physicochemical Properties
Comparative data on melting points, spectral features, and solubility:
Key Observations :
Q & A
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Route 1 : Condensation of pyridone precursors with L-histidine methyl ester in dichloromethane (DCM) at room temperature for 72 hours, yielding 43% after purification with DCM/EtOH (93:7) .
- Route 2 : One-pot reactions using nucleophilic substitution under basic conditions (e.g., DMF, 80°C), achieving up to 88% yield in optimized cases .
- Optimization Strategies :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
- Catalysts : Triethylamine (TEA) improves reaction efficiency by neutralizing HCl byproducts .
- Temperature : Elevated temperatures (e.g., 50–80°C) reduce reaction times but may require reflux conditions for stability .
Q. Table 1: Comparison of Synthetic Routes
| Method | Solvent | Catalyst | Temp. | Yield | Reference |
|---|---|---|---|---|---|
| Route 1 | DCM | TEA | RT | 43% | |
| Route 2 | DMF | – | 80°C | 88% |
Q. How is structural confirmation achieved using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.34–8.09 ppm) and ester methyl groups (δ 3.84 ppm). Cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm) .
- HRMS : Confirm molecular formula via exact mass (e.g., [M+H]+ calcd: 509.1819, observed: 509.1825) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Q. Table 2: Key Spectral Data
| Technique | Characteristic Peaks | Functional Group | Reference |
|---|---|---|---|
| 1H NMR | δ 3.84 (s, 3H) | Ester -OCH3 | |
| 13C NMR | δ 170.7 | C=O (ester) | |
| HRMS | 509.1825 [M+H]+ | Molecular ion |
Advanced Research Questions
Q. How can contradictions in NMR data for derivatives be resolved?
Methodological Answer:
- Dynamic Effects : Rotamers or tautomers (e.g., imidazole ring proton exchange) broaden peaks. Use DMSO-d6 to stabilize conformers .
- Overlapping Signals : Apply 2D NMR (COSY, HSQC) to assign crowded regions. For example, cyclohexyl protons may overlap with alkyl chains in δ 1.2–2.1 ppm .
- Solvent Artifacts : CDCl3 can mask acidic protons; compare with D2O-shaken spectra to identify exchangeable hydrogens .
Q. What strategies enhance biological activity while maintaining solubility?
Methodological Answer:
- Group Modification :
- Cyclohexyl Replacement : Substitute with smaller alkyl groups (e.g., isopropyl) to reduce steric hindrance without compromising lipophilicity .
- Ester Hydrolysis : Convert methyl ester to carboxylic acid to improve aqueous solubility (e.g., via alkaline hydrolysis) .
- Prodrug Design : Introduce PEGylated side chains or glycosyl groups to enhance bioavailability .
Q. Table 3: Bioactivity Optimization
| Modification | Impact | Solubility (LogP) | Reference |
|---|---|---|---|
| Cyclohexyl → isopropyl | Increased receptor affinity | 2.1 → 1.8 | |
| Ester → carboxylic acid | Improved aqueous solubility | 2.5 → 1.2 |
Q. How can computational methods predict target interactions?
Methodological Answer:
- Molecular Docking : Use InChI keys (e.g.,
InChI=1S/C20H21N5O4...) to model binding with enzymes like purine receptors. Software: AutoDock Vina or Schrödinger . - MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters: AMBER force field, TIP3P water model .
- QSAR Models : Corolate substituent electronegativity (e.g., methyl vs. nitro groups) with IC50 values for activity prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
